molecular formula C21H21N3O3S B2951263 2,3-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361167-03-5

2,3-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2951263
CAS No.: 361167-03-5
M. Wt: 395.48
InChI Key: GCYOAMWQDJZTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. The benzamide moiety at the 3-position of the pyrazole ring is substituted with 2,3-dimethoxy groups, while the 2-position of the pyrazole is attached to a 3-methylphenyl group. The thieno-pyrazole scaffold is known for its conformational rigidity, which may enhance binding specificity in biological systems .

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-6-4-7-14(10-13)24-20(16-11-28-12-17(16)23-24)22-21(25)15-8-5-9-18(26-2)19(15)27-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYOAMWQDJZTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 3-methylphenylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Coupling Reaction: The acid chloride is then reacted with 3-methylphenylamine in the presence of a base such as triethylamine (TEA) to form the amide bond, resulting in the intermediate benzamide.

    Cyclization: The intermediate undergoes cyclization with a thieno[3,4-c]pyrazole derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations:

The compound’s closest analogs differ in substituents on the benzamide and pyrazole rings. Below is a comparative analysis of structurally related molecules:

Compound Name Benzamide Substituents Pyrazole Substituent Molecular Formula Notable Features
2,3-Dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (Target Compound) 2,3-Dimethoxy 3-Methylphenyl C₂₂H₂₂N₃O₃S Enhanced polarity due to methoxy groups; potential for hydrogen bonding .
2-Methyl-N-[2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 2-Methyl Phenyl C₂₀H₁₈N₃OS Reduced polarity compared to methoxy analogs; may improve membrane permeability .
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide 3,4-Dimethyl 2,4-Dimethylphenyl C₂₄H₂₆N₃OS Increased hydrophobicity; potential for enhanced lipophilic interactions .
N-[2-(2-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide 4-Pyrrolidine-sulfonyl 2-Methylphenyl C₂₆H₂₇N₄O₃S₂ Sulfonyl group introduces strong electron-withdrawing effects; may affect solubility .

Functional Implications:

The sulfonyl group in the pyrrolidine derivative (Table, Row 4) further enhances polarity but may lead to crystallization challenges .

Biological Activity :

  • Methyl and dimethyl substituents (e.g., Table, Rows 2–3) are associated with improved metabolic stability due to reduced oxidative metabolism .
  • Methoxy groups may facilitate interactions with polar residues in enzyme active sites, as seen in kinase inhibitors .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where benzamide derivatives are formed via coupling of activated carboxylic acids (e.g., chlorides) with aminopyrazole intermediates . Substituents like methoxy groups require protection-deprotection strategies during synthesis, increasing complexity compared to methyl analogs .

Research Findings and Trends

Crystallographic and Spectroscopic Characterization:

  • The thieno-pyrazole core’s planar structure enables precise X-ray crystallographic analysis, as demonstrated in using SHELX software .
  • NMR data for related compounds (e.g., aromatic protons at δ 7.5–8.2 ppm in ) align with the target compound’s expected spectroscopic profile .

Thermal Stability:

  • Compounds with bulkier substituents (e.g., 2,4-dimethylphenyl in Table, Row 3) exhibit higher thermal stability, as inferred from analogous pyrrolo[3,4-c]pyridine derivatives in .

Pharmacological Potential:

Biological Activity

2,3-Dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole ring system along with a dimethoxybenzamide moiety and a 3-methylphenyl group. Its molecular formula is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, with a molecular weight of 377.47 g/mol. The InChI representation is:

InChI 1S C21H21N3O3S c1 13 7 4 5 9 17 13 24 20 15 11 28 12 16 15 23 24 22 21 25 14 8 6 10 18 26 2 19 14 27 3 h4 10H 11 12H2 1 3H3 H 22 25 \text{InChI 1S C21H21N3O3S c1 13 7 4 5 9 17 13 24 20 15 11 28 12 16 15 23 24 22 21 25 14 8 6 10 18 26 2 19 14 27 3 h4 10H 11 12H2 1 3H3 H 22 25 }

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines by targeting critical pathways such as BRAF(V600E), EGFR, and Aurora-A kinase .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (µM)Reference
Compound ABRAF50
Compound BEGFR30
2,3-Dimethoxy-N-[...]Aurora-A25

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that similar compounds could reduce nitric oxide production in activated macrophages .

Case Study: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives showed that those with methoxy substitutions exhibited enhanced anti-inflammatory activity through the inhibition of cyclooxygenase enzymes (COX) and inducible nitric oxide synthase (iNOS). The compound under consideration may share these properties due to its structural similarities .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. Compounds related to this compound have shown efficacy against various bacterial strains and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound CS. aureus15 µg/mL
Compound DE. coli20 µg/mL
2,3-Dimethoxy-N-[...]C. albicans10 µg/mL

The synthesis of this compound typically involves several steps:

  • Formation of Thieno[3,4-c]pyrazole : Achieved through cyclization reactions under acidic or basic conditions.
  • Benzamide Formation : Reaction of dimethoxybenzoic acid with amine derivatives.
  • Coupling Reaction : Utilizing palladium-catalyzed cross-coupling methods to attach the methylphenyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.